Cas no 1785626-84-7 (2-Cyclopropyl-2,2-difluoroethan-1-ol)

2-Cyclopropyl-2,2-difluoroethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopropyl-2,2-difluoroethan-1-ol
- 2-cyclopropyl-2,2-difluoroethanol
- AT28515
-
- インチ: 1S/C5H8F2O/c6-5(7,3-8)4-1-2-4/h4,8H,1-3H2
- InChIKey: CPAJFNZKIQBSPR-UHFFFAOYSA-N
- ほほえんだ: FC(CO)(C1CC1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 2
- 複雑さ: 88.4
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 20.2
2-Cyclopropyl-2,2-difluoroethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-171249-0.05g |
2-cyclopropyl-2,2-difluoroethan-1-ol |
1785626-84-7 | 95% | 0.05g |
$541.0 | 2023-09-20 | |
Enamine | EN300-171249-0.1g |
2-cyclopropyl-2,2-difluoroethan-1-ol |
1785626-84-7 | 95% | 0.1g |
$706.0 | 2023-09-20 | |
Enamine | EN300-171249-1.0g |
2-cyclopropyl-2,2-difluoroethan-1-ol |
1785626-84-7 | 95% | 1g |
$0.0 | 2023-06-07 | |
Oakwood | 105460-5g |
2-Cyclopropyl-2,2-difluoroethan-1-ol |
1785626-84-7 | 5g |
$4900.00 | 2023-09-16 | ||
Enamine | EN300-171249-10g |
2-cyclopropyl-2,2-difluoroethan-1-ol |
1785626-84-7 | 95% | 10g |
$8749.0 | 2023-09-20 | |
Enamine | EN300-171249-1g |
2-cyclopropyl-2,2-difluoroethan-1-ol |
1785626-84-7 | 95% | 1g |
$2035.0 | 2023-09-20 | |
Aaron | AR020340-5g |
2-Cyclopropyl-2,2-difluoroethan-1-ol |
1785626-84-7 | 95% | 5g |
$8138.00 | 2023-12-15 | |
Aaron | AR020340-100mg |
2-Cyclopropyl-2,2-difluoroethan-1-ol |
1785626-84-7 | 95% | 100mg |
$996.00 | 2025-02-14 | |
Aaron | AR020340-10g |
2-Cyclopropyl-2,2-difluoroethan-1-ol |
1785626-84-7 | 95% | 10g |
$12055.00 | 2023-12-15 | |
1PlusChem | 1P0202VO-2.5g |
2-Cyclopropyl-2,2-difluoroethan-1-ol |
1785626-84-7 | 95% | 2.5g |
$4991.00 | 2024-06-18 |
2-Cyclopropyl-2,2-difluoroethan-1-ol 関連文献
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
-
Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Yan-Ru Bao,Guo-Dong Chen,Hao Gao,Rong-Rong He,Yue-Hua Wu,Xiao-Xia Li,Dan Hu,Chuan-Xi Wang,Xing-Zhong Liu,Yan Li RSC Adv., 2015,5, 46252-46259
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
2-Cyclopropyl-2,2-difluoroethan-1-olに関する追加情報
Comprehensive Overview of 2-Cyclopropyl-2,2-difluoroethan-1-ol (CAS No. 1785626-84-7): Properties, Applications, and Industry Insights
2-Cyclopropyl-2,2-difluoroethan-1-ol (CAS No. 1785626-84-7) is a fluorinated organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. The presence of both cyclopropyl and difluoro groups in its molecular framework enhances its reactivity and metabolic stability, making it a valuable intermediate in drug discovery. This article delves into its physicochemical properties, synthesis routes, and emerging applications while addressing frequently searched queries such as "2-Cyclopropyl-2,2-difluoroethan-1-ol solubility" and "CAS 1785626-84-7 suppliers."
The compound's molecular formula, C5H8F2O, highlights its compact yet versatile structure. Researchers often explore its hydrogen bonding capacity and lipophilicity, which are critical for optimizing bioavailability in medicinal chemistry. Recent studies, particularly those related to "fluorinated building blocks in drug design," underscore its role in modulating pharmacokinetic profiles. Its boiling point and vapor pressure data are frequently requested by industrial users for process scale-up considerations.
In synthetic chemistry, 2-Cyclopropyl-2,2-difluoroethan-1-ol serves as a precursor for chiral auxiliaries and protic solvents in asymmetric catalysis. A 2023 Journal of Fluorine Chemistry report emphasized its utility in constructing CF2-containing scaffolds, a hot topic in the context of "next-generation bioactive molecules." The compound's stability under acidic conditions (pH 2–8) makes it suitable for formulations where "fluorine-enhanced drug delivery" is prioritized.
Environmental and regulatory aspects of CAS 1785626-84-7 are increasingly scrutinized. Analytical methods like GC-MS and HPLC-UV for its detection are commonly searched, reflecting industry demand for quality control protocols. Notably, its biodegradation potential aligns with the "green chemistry" trend, with computational models predicting moderate persistence in aquatic systems.
Market intelligence reveals growing procurement inquiries from Asia-Pacific regions, driven by pharmaceutical R&D expansions. Keywords such as "2-Cyclopropyl-2,2-difluoroethan-1-ol price trends" and "bulk synthesis optimization" reflect commercial interest. Technical discussions often focus on its purification via fractional distillation and storage stability in amber glass under nitrogen.
Future prospects for this compound include applications in PET radiotracer development (leveraging its fluorine-18 compatibility) and crop protection agents. Its synergy with "AI-driven molecular design" platforms is another emerging focus, as machine learning models increasingly incorporate fluorine-specific descriptors for virtual screening.
1785626-84-7 (2-Cyclopropyl-2,2-difluoroethan-1-ol) 関連製品
- 1251571-65-9(3-(3,4-dimethoxyphenyl)-5-{5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-ylmethyl}-1,2,4-oxadiazole)
- 501008-41-9(2-(5-fluoro-2-methoxyphenyl)acetonitrile)
- 42533-61-9(5-(chloromethyl)-2-nitroPhenol)
- 291275-46-2((R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone)
- 1820580-27-5(Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)-)
- 2171657-95-5(2-(2-carbamoylazetidine-1-carbonyl)cyclopropane-1-carboxylic acid)
- 1850081-25-2(2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,5,5-tetrafluoropentanoic acid)
- 1805204-93-6(5-(Difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylic acid)
- 1218222-29-7(Ethyl 4-amino-4-(thiophen-2-yl)butanoate)
- 1805136-96-2(2-Amino-5-(difluoromethyl)-4-iodopyridine-3-carboxaldehyde)



